molecular formula C20H42 B1219906 2,6,11,15-Tetramethylhexadecane CAS No. 504-44-9

2,6,11,15-Tetramethylhexadecane

Cat. No.: B1219906
CAS No.: 504-44-9
M. Wt: 282.5 g/mol
InChI Key: KKFZXXATNGJPJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,11,15-Tetramethylhexadecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to ensure the selective addition of methyl groups at the desired positions on the hexadecane backbone .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The process is designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated control systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6,11,15-Tetramethylhexadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,11,15-Tetramethylhexadecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6,11,15-Tetramethylhexadecane in biological systems involves its role as a biomarker for anaerobic methane oxidation. This process is mediated by a consortium of methanotrophic archaea and sulfate-reducing bacteria. The compound is incorporated into the microbial biomass, reflecting the metabolic activity of these microorganisms in anoxic environments . The molecular targets and pathways involved include the enzymes and metabolic pathways responsible for methane oxidation and sulfate reduction .

Comparison with Similar Compounds

2,6,11,15-Tetramethylhexadecane is unique due to its specific methylation pattern and its role as a biomarker for anaerobic methane oxidation. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological roles.

Properties

IUPAC Name

2,6,11,15-tetramethylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h17-20H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFZXXATNGJPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964656
Record name Crocetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-44-9
Record name Crocetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crocetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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